molecular formula C17H14N2O3 B2773855 Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034231-73-5

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2773855
CAS No.: 2034231-73-5
M. Wt: 294.31
InChI Key: ANDKSYKADUHGNJ-UHFFFAOYSA-N
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Description

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate is an organic compound that features a complex structure combining a phenyl group, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenyl ((6-(furan-3-yl)pyridin-3-yl)methyl)carbamate: Unique due to its combination of furan, pyridine, and phenyl groups.

    Phenyl ((6-(thiophen-3-yl)pyridin-3-yl)methyl)carbamate: Similar structure but with a thiophene ring instead of a furan ring.

    Phenyl ((6-(pyridin-3-yl)pyridin-3-yl)methyl)carbamate: Contains two pyridine rings instead of a furan ring.

Uniqueness

This compound is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. The combination of these rings in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

IUPAC Name

phenyl N-[[6-(furan-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(22-15-4-2-1-3-5-15)19-11-13-6-7-16(18-10-13)14-8-9-21-12-14/h1-10,12H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDKSYKADUHGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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